molecular formula C10H11NO B1625956 2-(1H-Indol-6-yl)ethanol CAS No. 321745-14-6

2-(1H-Indol-6-yl)ethanol

Cat. No.: B1625956
CAS No.: 321745-14-6
M. Wt: 161.2 g/mol
InChI Key: QPRSAELFESXUJT-UHFFFAOYSA-N
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Description

2-(1H-Indol-6-yl)ethanol is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-6-yl)ethanol typically involves the reduction of 2-(1H-Indol-6-yl)acetaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction of 2-(1H-Indol-6-yl)acetaldehyde to this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-(1H-Indol-6-yl)acetaldehyde or 2-(1H-Indol-6-yl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned, the reduction of 2-(1H-Indol-6-yl)acetaldehyde to this compound is a key reaction.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(1H-Indol-6-yl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products:

    Oxidation: 2-(1H-Indol-6-yl)acetaldehyde, 2-(1H-Indol-6-yl)acetic acid.

    Reduction: this compound.

    Substitution: 2-(1H-Indol-6-yl)ethyl chloride.

Scientific Research Applications

2-(1H-Indol-6-yl)ethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of indole-based signaling molecules, which play crucial roles in microbial communication and plant growth regulation.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.

Comparison with Similar Compounds

    Tryptophol: 2-(1H-Indol-3-yl)ethanol, a naturally occurring indole derivative with similar structural features.

    Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to 2-(1H-Indol-6-yl)ethanol.

    Serotonin: 5-Hydroxytryptamine, a neurotransmitter with an indole structure.

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in synthetic chemistry and biological research, differentiating it from other indole derivatives.

Properties

IUPAC Name

2-(1H-indol-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-6-4-8-1-2-9-3-5-11-10(9)7-8/h1-3,5,7,11-12H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRSAELFESXUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514490
Record name 2-(1H-Indol-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321745-14-6
Record name 2-(1H-Indol-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-6-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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